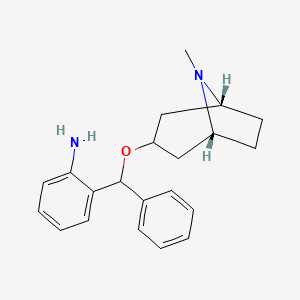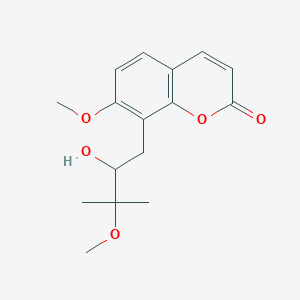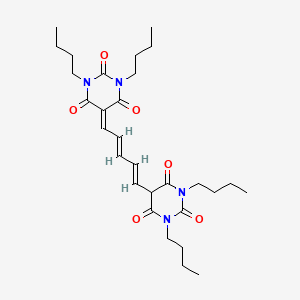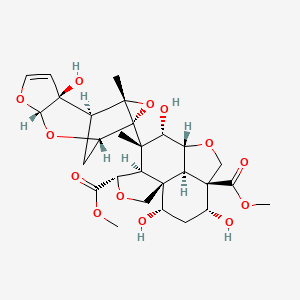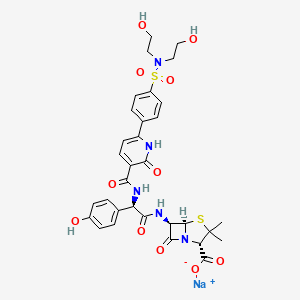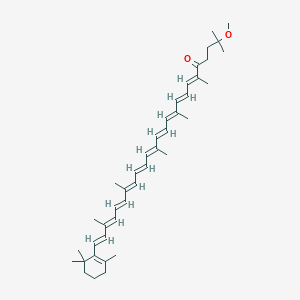
Jaspamide D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jaspamide D is a cyclodepsipeptide isolated from Jaspis splendens. A derivative of jaspamide, it exhibits anti-tumour activity. It has a role as an antineoplastic agent, an animal metabolite and a marine metabolite. It is a cyclodepsipeptide, an organobromine compound and a macrocycle.
Aplicaciones Científicas De Investigación
Anticancer and Cytotoxic Activities
Jaspamide, also known as jasplakinolide, is a cyclodepsipeptide with notable applications in scientific research, particularly in the study of cancer and cellular behaviors. A key area of interest is its potent antiproliferative and cytotoxic effects on cancer cells. Studies have demonstrated that jaspamide and its derivatives, including Jaspamide D, can induce apoptosis (programmed cell death) in various cancer cell lines, highlighting their potential as antitumor agents. For instance, jaspamide has been shown to induce apoptosis and expression of CD10/neutral endopeptidase in HL-60 human promyelocytic leukemia cells, suggesting a mechanism involving the induction of cell death through the de novo synthesis of CD10 on the cell surface (Cioca & Kitano, 2002). Furthermore, it has been reported to induce polyploidization in HL-60 cells, which is a state of increased DNA content and multinucleation, further inhibiting cell proliferation (Nakazawa et al., 2001).
Mechanism of Action
The mechanism of action of Jaspamide D, like other jaspamide derivatives, involves disrupting the actin cytoskeleton, an essential component for cell structure and motility. This disruption leads to potent cytotoxic activities, as demonstrated in studies where jaspamide derivatives caused microfilament disruption. This activity is crucial for understanding how these compounds affect cellular processes and could provide insights into developing novel therapeutic strategies for cancer treatment (Gala et al., 2007). Additionally, these compounds have been explored for their ability to interact with tubulin, a protein that is fundamental in cell division, which further underscores their potential in cancer research and therapy (Chevallier et al., 2003).
Structural Studies and Derivatives
Research into the structure and synthesis of jaspamide derivatives, including Jaspamide D, has provided valuable information on their bioactivity and potential therapeutic applications. Structural elucidation and synthesis efforts aim to understand the relationship between the chemical structure of these compounds and their biological activity. This knowledge is instrumental in designing nonpeptide mimetics and simplified analogues that retain the biological profile of jaspamide, potentially leading to the development of new anticancer agents with improved efficacy and safety profiles (Kahn et al., 2009).
Propiedades
Nombre del producto |
Jaspamide D |
|---|---|
Fórmula molecular |
C37H47BrN4O6 |
Peso molecular |
723.7 g/mol |
Nombre IUPAC |
(4R,7R,10R,13S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-10-ethyl-4-(4-hydroxyphenyl)-8,13,15,17,19-pentamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone |
InChI |
InChI=1S/C37H47BrN4O6/c1-7-29-37(47)42(6)32(19-28-27-10-8-9-11-30(27)39-34(28)38)36(46)41-31(25-12-14-26(43)15-13-25)20-33(44)48-24(5)18-22(3)16-21(2)17-23(4)35(45)40-29/h8-16,22-24,29,31-32,39,43H,7,17-20H2,1-6H3,(H,40,45)(H,41,46)/b21-16+/t22-,23-,24-,29+,31+,32+/m0/s1 |
Clave InChI |
WZBSTYSFQCNXMX-MABIMZPOSA-N |
SMILES isomérico |
CC[C@@H]1C(=O)N([C@@H](C(=O)N[C@H](CC(=O)O[C@H](C[C@H](/C=C(/C[C@@H](C(=O)N1)C)\C)C)C)C2=CC=C(C=C2)O)CC3=C(NC4=CC=CC=C43)Br)C |
SMILES canónico |
CCC1C(=O)N(C(C(=O)NC(CC(=O)OC(CC(C=C(CC(C(=O)N1)C)C)C)C)C2=CC=C(C=C2)O)CC3=C(NC4=CC=CC=C43)Br)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




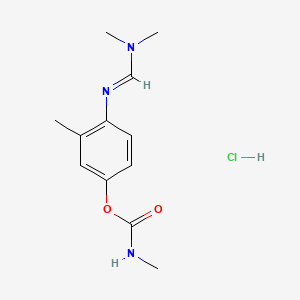
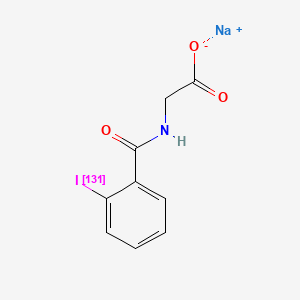
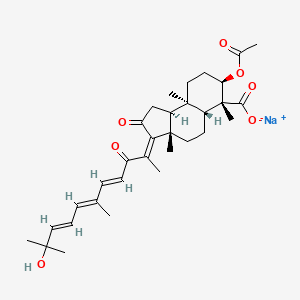

![(1S,2S,3R,7S,8R,9S,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B1262149.png)
